molecular formula C11H12ClNO3 B1267578 Ethyl 2-[(chloroacetyl)amino]benzoate CAS No. 6307-66-0

Ethyl 2-[(chloroacetyl)amino]benzoate

Cat. No.: B1267578
CAS No.: 6307-66-0
M. Wt: 241.67 g/mol
InChI Key: XTGWPJKSHKMRJJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(chloroacetyl)amino]benzoate, also known by its CAS Number 6307-66-0, is a chemical compound with the linear formula C11 H12 Cl N O3 . It is a solid substance at room temperature .


Synthesis Analysis

Ethyl 4-(2-chloroacetamido)benzoate can be synthesized starting from benzocaine . It undergoes heterocyclization in the presence of ammonium thiocyanate in refluxing ethanol to afford ethyl-4-(4-oxothiazolidin-2-ylideneamino)benzoate, via intramolecular cyclization and the Dimroth-like rearrangements .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11 H12 Cl N O3 . The InChI code for this compound is 1S/C11H12ClNO3/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 241.67 .

Scientific Research Applications

Biodegradation by Rhodococcus sp.

Chlorimuron-ethyl, a sulfonylurea herbicide similar in structure to Ethyl 2-[(chloroacetyl)amino]benzoate, can be biodegraded by Rhodococcus sp. D310-1. Optimized conditions for this biodegradation process include specific substrate concentrations, pH, inoculum concentration, and temperature. The study also explored degradation pathways of chlorimuron-ethyl using various analytical techniques (Li et al., 2016).

Applications in Cancer Therapy

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound structurally related to this compound, has shown potential in breast cancer therapy. This compound, when reacted with ethyl isothiocyanate and chloroacetyl chloride, leads to derivatives that demonstrate significant anticancer activity, particularly in inducing apoptosis in cancer cells (Gad et al., 2020).

Nonlinear Optical Properties

Schiff base compounds derived from ethyl-4-amino benzoate, a compound similar to this compound, have been synthesized and studied for their nonlinear optical properties. These properties are essential for applications in optical limiting and could make these compounds suitable for use as optical limiters (Abdullmajed et al., 2021).

Synthesis Technology

Ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, structurally related to this compound, has been synthesized using a hydrazine hydrate reduction method. The optimized synthesis technology is stable, simple, high yield, and applicable for industrial production (Qiao-yun, 2012).

Safety and Hazards

The safety data sheet for Ethyl 2-[(chloroacetyl)amino]benzoate indicates that it is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a cool, well-ventilated place .

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGWPJKSHKMRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284889
Record name ethyl 2-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-66-0
Record name NSC44267
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC39586
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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